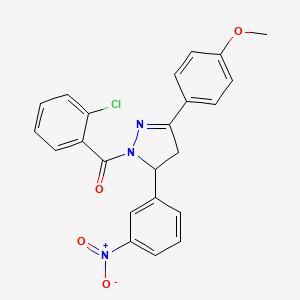
1-(2-chlorobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C23H18ClN3O4 and its molecular weight is 435.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-chlorobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H18ClN3O4, and it features a complex structure that includes a pyrazole ring substituted with various aromatic groups. The presence of chlorine, methoxy, and nitro groups contributes to its biological activity by influencing electronic properties and interactions with biological targets.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals and reducing oxidative stress in various cellular models. For instance, studies have demonstrated that similar pyrazole compounds can effectively mitigate oxidative damage in neuronal cells, suggesting a neuroprotective role .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro. For example, derivatives of pyrazoles have been reported to lower levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In vitro studies reveal that the compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The electron-rich nature of the methoxy and nitro groups facilitates the donation of electrons to free radicals, thereby neutralizing them.
- Anti-inflammatory Mechanism : The compound modulates signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation, which plays a crucial role in the expression of inflammatory genes.
- Anticancer Mechanism : It triggers apoptosis through the intrinsic pathway involving mitochondrial dysfunction and caspase activation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Assess antioxidant effects | Compound significantly reduced oxidative stress markers in neuronal cells. |
| Study B | Evaluate anti-inflammatory activity | Inhibited IL-6 and TNF-α production in LPS-stimulated macrophages. |
| Study C | Investigate anticancer properties | Induced apoptosis in HeLa cells with IC50 values indicating potent cytotoxicity. |
Propiedades
IUPAC Name |
(2-chlorophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c1-31-18-11-9-15(10-12-18)21-14-22(16-5-4-6-17(13-16)27(29)30)26(25-21)23(28)19-7-2-3-8-20(19)24/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTVWZVUBNKDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













